4'-Chloro-2-(4-methylpiperazinomethyl) benzophenone
Overview
Description
Scientific Research Applications
Environmental Presence and Impact
Occurrence in the Environment
Studies have investigated the presence of benzophenone derivatives, including 4'-Chloro-2-(4-methylpiperazinomethyl) benzophenone, in sediments and sewage sludge. These investigations highlight the widespread environmental distribution of UV filters due to their use in consumer products. For instance, Zhang et al. (2011) determined the concentrations of various benzophenone-type UV filters in sediment and sludge samples, underscoring their environmental persistence and potential ecological impacts Zi-Feng Zhang, Nan-qi Ren, Yi-Fan Li, T. Kunisue, Dawen Gao, K. Kannan, 2011.
Degradation and Treatment Processes
Research on the degradation mechanisms of benzophenone derivatives in water treatment processes sheds light on the challenges and potential strategies for mitigating their environmental impact. For example, the study by Guo et al. (2016) on the ozonation of Benzophenone-3, a related compound, provides insights into the degradation kinetics and intermediates, suggesting pathways for reducing the toxicity of water containing UV filters Yangling Guo, Qiaoxin Lin, Bingbing Xu, F. Qi, 2016.
Application in Photocatalysis
Photocatalytic Degradation
Studies exploring the photocatalytic degradation of organic pollutants offer insights into the potential application of benzophenone derivatives in environmental remediation. The photocatalytic efficiency of various materials in degrading chlorophenols, for instance, could inform the development of advanced oxidation processes for water treatment, potentially leveraging the photocatalytic properties of benzophenone derivatives.
Material Science and Chemistry
Hybrid Materials and Magnetic Properties
Research into the synthesis and application of hybrid materials incorporating benzophenone derivatives, such as the work by Hu et al. (2009), explores their use in creating materials with unique properties, such as single-chain magnet behavior. This suggests potential applications in magnetic storage or sensors Sheng Hu, Lei Yun, Yan‐Zhen Zheng, Yanhua Lan, A. Powell, M. Tong, 2009.
Safety and Hazards
Properties
IUPAC Name |
(4-chlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOHVYZXHYUEEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643873 | |
Record name | (4-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-07-8 | |
Record name | (4-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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